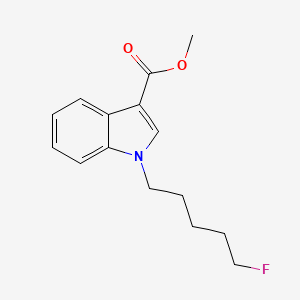

Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate

Description

Properties

CAS No. |

2460738-70-7 |

|---|---|

Molecular Formula |

C15H18FNO2 |

Molecular Weight |

263.31 g/mol |

IUPAC Name |

methyl 1-(5-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C15H18FNO2/c1-19-15(18)13-11-17(10-6-2-5-9-16)14-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |

InChI Key |

ZTIFWEBSTLDAMT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves the alkylation of methyl indole-3-carboxylate with 1-bromo-5-fluoropentane under basic conditions. The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the electrophilic carbon of the bromoalkane.

Reaction Scheme :

Procedure (Adapted from):

-

Base Activation : Methyl indole-3-carboxylate (1.75 g, 10 mmol) is dissolved in dry DMF (10 mL) under inert atmosphere. Sodium hydride (60% dispersion in oil, 3 equiv, 1.48 g) is added at 0°C and stirred for 5 minutes.

-

Alkylation : 1-Bromo-5-fluoropentane (1.3 equiv, 994 mg) is added dropwise, and the mixture is stirred at 0°C for 18 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (DCM/MeOH 9:1).

Yield :

Key Challenges :

-

Competing O-alkylation or over-alkylation.

-

Sensitivity of NaH to moisture, necessitating anhydrous conditions.

Fischer Esterification of 1-(5-Fluoropentyl)-1H-Indole-3-Carboxylic Acid

Reaction Overview

Fischer esterification involves acid-catalyzed condensation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with methanol. This equilibrium-driven reaction is pushed to completion by removing water.

Reaction Scheme :

Procedure (Adapted from):

-

Acid Catalysis : The carboxylic acid (2.11 g, 8.5 mmol) is refluxed with excess methanol (45 mL) and concentrated sulfuric acid (3 mL) for 24 hours.

-

Workup : The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄.

-

Purification : The crude product is recrystallized from ethanol/water (2:1).

Yield :

Optimization Strategies :

-

Azeotropic distillation or molecular sieves to remove water.

-

Use of ethanol as a co-solvent improves solubility of hydrophobic intermediates.

Coupling Agent-Mediated Esterification

Use of TBTU/TEA in Amide and Ester Formation

While primarily used for amide bonds, coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) can facilitate esterification under mild conditions.

Procedure (Adapted from):

-

Activation : 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid (1.25 g, 5.3 mmol) is dissolved in acetonitrile (100 mL) with TBTU (1.5 equiv) and triethylamine (3 equiv).

-

Esterification : Methyl tert-leucine hydrochloride (1.1 equiv) is added, and the mixture is stirred overnight.

-

Purification : Solvent removal followed by silica gel chromatography (hexane/EtOAc 50:50).

Advantages :

-

Avoids strong acids, suitable for acid-labile substrates.

-

Enables room-temperature reactions.

Comparative Analysis of Methods

Critical Considerations in Synthesis

Purification Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The fluoropentyl chain can undergo nucleophilic substitution reactions. For example, the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Cannabinoid Receptor Activation

Methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate acts as a potent agonist for the cannabinoid receptors CB1 and CB2. Studies have shown that it binds with high affinity to these receptors, leading to various biological responses similar to those elicited by natural cannabinoids like Δ9-tetrahydrocannabinol. For instance, it has been reported that this compound activates CB1 receptors more effectively than other synthetic cannabinoids such as XLR-11 and JWH-018, indicating its potential use in therapeutic applications targeting endocannabinoid systems .

Pain Management

Due to its agonistic properties at cannabinoid receptors, this compound may have potential applications in pain management. Research indicates that synthetic cannabinoids can modulate pain perception and inflammation, making them candidates for developing analgesics .

Neuroprotective Effects

Preliminary studies suggest that compounds like this compound may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The modulation of cannabinoid receptors has been associated with neuroprotection in various experimental models .

Abuse Potential

Research indicates that this compound possesses abuse liability similar to that of Δ9-tetrahydrocannabinol. Behavioral studies have demonstrated its ability to produce THC-like discriminative stimulus effects in animal models, raising concerns about its potential for recreational use and dependence .

Metabolism and Detection

Understanding the metabolism of this compound is crucial for forensic toxicology. Studies have identified several metabolites that retain activity at cannabinoid receptors, complicating the detection and interpretation of drug tests. For instance, the metabolite 5’-OH-PB-22 has been shown to activate both CB1 and CB2 receptors, highlighting the need for comprehensive testing protocols in toxicological screenings .

In Vitro and In Vivo Studies

Numerous in vitro studies have assessed the pharmacodynamics of this compound, revealing its capacity to induce significant changes in cellular signaling pathways associated with cannabinoid receptor activation. For example, experiments conducted on HEK-293 cells expressing CB1 receptors demonstrated that this compound could inhibit forskolin-stimulated cAMP levels effectively .

Comparative Potency Analysis

A comparative analysis of various synthetic cannabinoids indicates that this compound exhibits greater potency than several controlled substances. In particular, it was found to be approximately 416 times more potent than XLR-11 in activating CB1 receptors .

Data Tables

| Application Area | Details |

|---|---|

| Cannabinoid Receptor Agonism | High affinity for CB1 and CB2 receptors; potential therapeutic uses |

| Pain Management | Modulates pain perception; candidates for analgesic development |

| Neuroprotective Effects | Possible benefits in neurodegenerative conditions |

| Abuse Potential | Similar to Δ9-tetrahydrocannabinol; raises concerns for recreational use |

| Metabolism | Active metabolites complicate detection; important for forensic studies |

Mechanism of Action

Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, when activated, influence various intracellular signaling pathways. The binding of this compound to CB1 receptors, primarily found in the central nervous system, leads to psychoactive effects. Activation of CB2 receptors, found in peripheral tissues, is associated with anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares Methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate with key SCRAs:

Pharmacological and Metabolic Differences

Receptor Interactions

- 5F-PB-22 (quinolinyl ester): Exhibits nanomolar CB1 affinity (EC50 ~0.1–1 nM) due to the fluorinated alkyl chain and aromatic ester enhancing lipid solubility and receptor binding .

- However, the 5-fluoropentyl group likely compensates by delaying oxidative metabolism .

Metabolic Stability

- Fluorinated alkyl chains (e.g., 5-fluoropentyl) resist cytochrome P450 (CYP)-mediated oxidation, prolonging half-life. For example, 5F-PB-22 undergoes slow hydrolysis to its carboxylic acid metabolite .

- Methyl esters are typically more susceptible to esterase hydrolysis than aryl esters. This could lead to faster clearance of the methyl ester analog compared to 5F-PB-22 .

Toxicity

- SCRAs with fluorinated chains (e.g., 5F-ADB, 5F-PB-22) are linked to severe adverse effects, including seizures, cardiotoxicity, and psychosis due to hyperactivation of CB1 receptors .

- The methyl ester analog’s toxicity profile remains unstudied, but structural similarities suggest comparable risks.

Biological Activity

Methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, also known as 5F-PB-22, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H18FNO2 |

| Molecular Weight | 263.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZTIFWEBSTLDAMT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

This compound acts primarily as a potent agonist of the cannabinoid receptors CB1 and CB2. Its mechanism involves:

- CB1 Receptor Activation : This compound significantly influences neurotransmitter release in the central nervous system, leading to psychoactive effects similar to those of THC (tetrahydrocannabinol) .

- Calcium Ion Modulation : Studies have shown that it can suppress calcium ion spiking in neuronal cultures, indicating its potential impact on synaptic transmission .

Potency and Efficacy

Research indicates that this compound exhibits high potency compared to other synthetic cannabinoids:

- It is reported to be twice as potent as WIN-55,212-2 and 100 times more potent than XLR-11 .

- In vitro assays demonstrate significant suppression of Ca²⁺ spiking at concentrations as low as 1 µM .

Case Studies

Several case studies have documented the effects of this compound in clinical and toxicological settings:

- Acute Intoxication Cases : Reports indicate serious adverse events linked to the consumption of products containing this compound. Symptoms included severe agitation, psychosis, and cardiovascular complications .

- Comparative Toxicology : In studies comparing various synthetic cannabinoids, this compound was associated with a higher incidence of acute toxicity compared to traditional cannabinoids .

In Vitro Studies

A comprehensive analysis of the compound's pharmacological profile reveals several critical findings:

- Functional Activity : this compound has been shown to induce significant changes in neuronal activity, affecting both excitatory and inhibitory pathways .

- Cellular Impact : The compound has demonstrated an ability to alter membrane integrity in neuronal cells, which may contribute to its psychoactive effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate?

- The compound can be synthesized via a multi-step procedure starting from 1-(5-fluoropentyl)-1H-indole. A key step involves trifluoroacetic anhydride-mediated acylation followed by hydrolysis to yield the carboxylic acid derivative. Subsequent treatment with oxalyl chloride in methylene chloride (with catalytic DMF) generates the acid chloride, which is esterified with methanol to form the methyl ester . Alternative routes may adapt esterification protocols from structurally similar indole carboxylates, such as refluxing with acetic acid and sodium acetate .

Q. How is the compound characterized structurally?

- X-ray crystallography is a gold standard for confirming molecular structure. For related indole carboxylates (e.g., methyl 1-methyl-1H-indole-3-carboxylate), monoclinic crystal systems (space group P2₁/c) with hydrogen-bonded coplanar arrangements have been reported. Key parameters include bond lengths (e.g., C=O at ~1.2 Å) and torsion angles, validated via software like CrysAlisPro and SHELXL . For the fluoropentyl variant, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming substituent positions and purity.

Q. What analytical methods differentiate this compound from its isomers?

- Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-HRMS can distinguish regioisomers (e.g., quinolinyl vs. isoquinolinyl esters) via retention times and fragmentation patterns. For example, 5F-PB-22 and its isomers show distinct base peaks (e.g., m/z 232 vs. 245) and diagnostic ions under electron ionization . Nuclear Overhauser effect (NOE) NMR experiments further resolve positional ambiguities in the fluoropentyl chain or indole substitution .

Q. What regulatory classifications apply to this compound?

- Analogues like Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (5F-PB-22) are classified as Schedule I controlled substances in the U.S. due to their cannabinoid receptor agonist activity . Researchers must comply with DEA licensing requirements for synthesis, storage, and disposal.

Advanced Research Questions

Q. What pharmacological mechanisms underlie its bioactivity?

- Structural analogs (e.g., 5F-PB-22) act as full agonists at CB1 and CB2 receptors, with higher potency than AM-2201 in rodent models. In vitro assays (e.g., cAMP inhibition) and in vivo hypothermia studies in rats demonstrate dose-dependent effects, requiring IC₅₀ values and Emax comparisons to benchmark ligands .

Q. How can isomerization or degradation products be identified during stability studies?

- Accelerated stability testing under heat/light exposure should employ LC-HRMS to monitor hydrolytic cleavage (e.g., fluoropentyl chain detachment) or ester-to-acid conversion. For example, methyl ester hydrolysis under acidic conditions generates 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, detectable via shifts in NMR (disappearance of OCH₃ at ~3.9 ppm) . Degradation kinetics can be modeled using Arrhenius plots for shelf-life prediction.

Q. How do synthetic yields vary with fluoropentyl chain length or ester substituents?

- Comparative studies on analogues (e.g., naphthalen-1-yl vs. methyl esters) reveal that steric hindrance and electron-withdrawing effects influence reaction efficiency. For instance, trifluoroacetyl protection of the indole nitrogen in early steps improves yields (~77%) compared to unprotected precursors . Optimization of coupling agents (e.g., DCC vs. oxalyl chloride) may further enhance esterification efficiency.

Q. How are contradictions in analytical data resolved (e.g., NMR vs. crystallography)?

- Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility. For example, crystallography may show coplanar indole-carboxylate systems stabilized by hydrogen bonds, while NMR reveals dynamic rotation in solution. Molecular dynamics simulations or variable-temperature NMR can reconcile these differences .

Methodological Considerations

- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of the fluoropentyl group) .

- Analytical Validation : Cross-validate HRMS with isotopic pattern analysis (e.g., chlorine vs. fluorine signatures) to confirm molecular formula .

- Ethical Compliance : Adhere to DEA guidelines for handling controlled substance analogues, including secure storage and disposal through licensed contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.